3-(2-Methylphenyl)-3-phenyl-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one
Overview
Description
3-(2-Methylphenyl)-3-phenyl-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one is a synthetic compound that falls under the category of synthetic cathinones. These compounds are structurally related to cathinone, a natural stimulant found in the khat plant. Synthetic cathinones are often referred to as “designer drugs” and have gained attention due to their psychoactive properties and potential for abuse .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-3-phenyl-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Common synthetic routes include:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.
Reduction: The β-hydroxy ketone is then reduced to form the corresponding alcohol.
Substitution: The alcohol undergoes substitution reactions to introduce the pyrrolidinyl and piperidinyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Strict quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-3-phenyl-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(2-Methylphenyl)-3-phenyl-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential as a psychoactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)-3-phenyl-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one involves its interaction with neurotransmitter systems in the brain. It primarily acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and psychoactive effects. The compound’s molecular targets include dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) .
Comparison with Similar Compounds
Similar Compounds
4-Methylmethcathinone (Mephedrone): Similar in structure but with a methyl group at the 4-position of the phenyl ring.
Methylenedioxypyrovalerone (MDPV): Contains a methylenedioxy group and a different core structure.
Naphyrone: Features a naphthalene ring instead of a phenyl ring.
Uniqueness
3-(2-Methylphenyl)-3-phenyl-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one is unique due to its specific substitution pattern and the presence of both pyrrolidinyl and piperidinyl groups.
Properties
IUPAC Name |
3-(2-methylphenyl)-3-phenyl-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O/c1-20-9-5-6-12-23(20)24(21-10-3-2-4-11-21)19-25(28)27-17-13-22(14-18-27)26-15-7-8-16-26/h2-6,9-12,22,24H,7-8,13-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAYYRFRFJATPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)N2CCC(CC2)N3CCCC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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